Cas no 492-89-7 (1,2-Benzenediol,3-pentadecyl-)
1,2-Benzenediol,3-pentadecyl- structure
Product Name:1,2-Benzenediol,3-pentadecyl-
CAS-nummer:492-89-7
MF:C21H36O2
MW:320.509346961975
CID:329583
PubChem ID:68118
Update Time:2025-06-13
1,2-Benzenediol,3-pentadecyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediol,3-pentadecyl-
- 3-pentadecylbenzene-1,2-diol
- 3-PENTADECYLCATECHOL
- URUSHIOL I(3-PENTADECYLCATECHOL)(P)
- 1,2-dihydroxy-3-pentadecylbenzene
- 3-n-Pentadecylcatechol
- 3-n-Pentadecylpyrocatechol
- 3-PDCDihydrorhengol
- 3-Pentadecacatechol
- 3-Pentadecyl-brenzcatechin
- 3-pentadecyl-pyrocatechol
- Dihydrorhengol
- Hydroureshiol
- Hydrourushiol
- Pyrocatechol,3-pentadecyl
- Tetrahydrourushiol
- (15:0)-URUSHIOL
- NS00094776
- 492-89-7
- 6F8
- WLN: QR BQ C15
- LMPK15020001
- (15:0)-URUSHIOL [MI]
- 1,2-Benzenediol, 3-pentadecyl-
- URUSHIOL, (15:0)-
- Q27104847
- BRN 1885390
- 1, 3-pentadecyl-
- SCHEMBL554986
- 3-Pentadecyl-benzene-1,2-diol
- AKOS040734849
- 3-PDC
- 3-(pentadecyl)-catechol
- Epitope ID:122677
- NCGC00386000-01!3-pentadecylbenzene-1,2-diol
- CHEMBL8087
- 3-Pentadecylpyrocatechol
- CHEBI:59111
- Urushiol I (C15:0)
- 3-PENTADECYLCATECHOL [MI]
- 51M8X101ML
- UNII-51M8X101ML
- 3-Pentadecyl-1,2-benzenediol
- URUSHIOL I [MI]
- DTXSID70197714
- NSC-403211
- 4-06-00-06109 (Beilstein Handbook Reference)
- NSC403211
- pentadecylcatechol
- urushiol i
- BDBM50469662
- USAF uctl-1803
- Pyrocatechol, 3-pentadecyl-
- NSC 403211
-
- MDL: MFCD01688731
- Inchi: 1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3
- InChI-sleutel: DQTMTQZSOJMZSF-UHFFFAOYSA-N
- LACHT: OC1C(=CC=CC=1CCCCCCCCCCCCCCC)O
Berekende eigenschappen
- Exacte massa: 320.27200
- Monoisotopische massa: 320.272
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 14
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.5A^2
- XLogP3: 9
Experimentele eigenschappen
- Dichtheid: 0.9461 (rough estimate)
- Smeltpunt: 59.5°C
- Kookpunt: 419.39°C (rough estimate)
- Vlampunt: 191.7°C
- Brekindex: 1.5100 (estimate)
- PSA: 40.46000
- LogboekP: 6.73150
1,2-Benzenediol,3-pentadecyl- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| ChromaDex Standards | ASB-00021675-005-5mg |
PENTADECYLCATECHOL, 3 |
492-89-7 | % | 5mg |
$473.00 | 2023-10-25 | |
| ChromaDex Standards | ASB-00021675-010-10mg |
PENTADECYLCATECHOL, 3 |
492-89-7 | % | 10mg |
$741.00 | 2023-10-25 | |
| ChromaDex Standards | ASB-00021675-050-50mg |
PENTADECYLCATECHOL, 3 |
492-89-7 | % | 50mg |
$2253.00 | 2023-10-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581543-100mg |
3-Pentadecylbenzene-1,2-diol |
492-89-7 | 98% | 100mg |
¥19884.00 | 2024-05-11 |
1,2-Benzenediol,3-pentadecyl- Gerelateerde literatuur
-
1. Long-chain phenols. Part 18. Conversion of anacardic acid into urushiolLam Soot Kiong,John H. P. Tyman J. Chem. Soc. Perkin Trans. 1 1981 1942
-
Zengfeng Wei,Xin Chen,Jiang Duan,Caihong Mei,Dan Xiao,Aidong Zhang RSC Adv. 2019 9 24904
-
J. H. P. Tyman Chem. Soc. Rev. 1979 8 499
-
Zeng-Feng Wei,Li-Jie Ni,Heng Quan,Jiang Duan RSC Adv. 2021 11 16955
-
Hyun Jun Cho,Chul-Jun Yoon,Junbeom Park,Hansol Kang,Insik In,Seung Min Kim,Young-Kwan Kim J. Mater. Chem. C 2022 10 13974
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